5,6-Epxoyphysalin B
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Overview
Description
Physalin F is a naturally occurring compound belonging to the class of withanolides, specifically 16,24-cyclo-13,14-seco steroids. It is primarily found in plants of the Solanaceae family, particularly in species of the genus Physalis. These plants are widely distributed in tropical and subtropical regions and are known for their therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Physalin F can be extracted from Physalis plants using various chromatographic techniques. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the compound from plant material. The crude extract is then subjected to further purification using techniques like high-performance liquid chromatography (HPLC) to obtain pure physalin F .
Industrial Production Methods: advancements in biotechnology and synthetic biology may pave the way for large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions: Physalin F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize physalin F.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce physalin F.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various physalin derivatives with altered biological activities. These derivatives are often studied for their enhanced therapeutic potential .
Scientific Research Applications
Mechanism of Action
Physalin F exerts its effects through multiple mechanisms. It inhibits the Wnt/β-catenin signaling pathway by accelerating the degradation of β-catenin and promoting the binding of YAP to the Axin, APC, CK1, and GSK-3β destruction complex. This leads to the phosphorylation and subsequent degradation of β-catenin via the ubiquitin-dependent proteasome pathway . Additionally, physalin F induces apoptosis in cancer cells by generating reactive oxygen species and targeting the NF-κB pathway .
Comparison with Similar Compounds
Physalin F is one of several physalins found in the Physalis genus. Other similar compounds include physalin A, physalin B, and physalin D. These compounds share a similar withanolide structure but differ in their specific functional groups and biological activities .
Comparison:
Physalin A: Known for its strong anti-inflammatory and immunosuppressive activities.
Physalin B: Exhibits potent anticancer and antiparasitic properties.
Physalin D: Noted for its antimicrobial and antinociceptive effects.
Physalin F stands out due to its unique ability to inhibit the Wnt/β-catenin signaling pathway and its potent anticancer activity .
Properties
Molecular Formula |
C28H30O10 |
---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
(1R,2R,4R,6S,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone |
InChI |
InChI=1S/C28H30O10/c1-22-10-17-24(3)28-18(22)19(30)27(38-28,34-11-14(22)20(31)35-17)13-9-16-26(36-16)7-4-5-15(29)23(26,2)12(13)6-8-25(28,33)21(32)37-24/h4-5,12-14,16-18,33H,6-11H2,1-3H3/t12-,13+,14-,16+,17+,18-,22+,23-,24-,25+,26+,27+,28-/m0/s1 |
InChI Key |
VSLWNSSUMFSGFF-DKOLRWHASA-N |
Isomeric SMILES |
C[C@]12C[C@@H]3[C@]4([C@]56[C@H]1C(=O)[C@](O5)([C@@H]7C[C@@H]8[C@]9(O8)CC=CC(=O)[C@@]9([C@H]7CC[C@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C |
Canonical SMILES |
CC12CC3C4(C56C1C(=O)C(O5)(C7CC8C9(O8)CC=CC(=O)C9(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C |
Origin of Product |
United States |
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